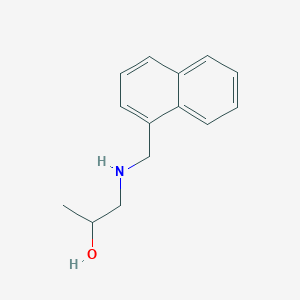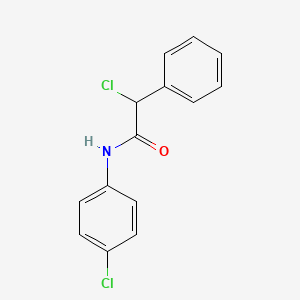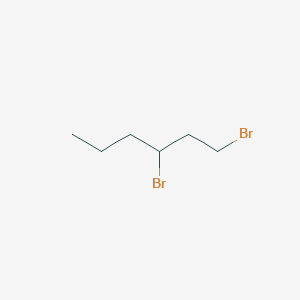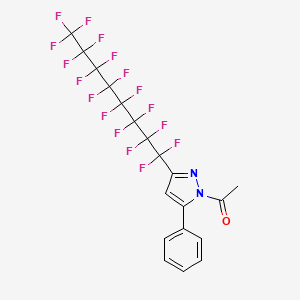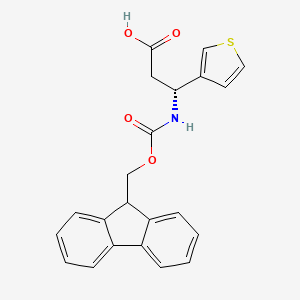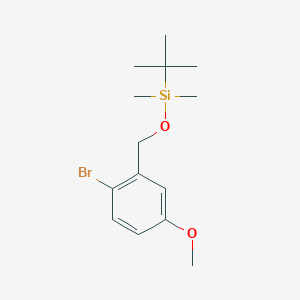
((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane
Overview
Description
((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane: is a versatile chemical compound with the molecular formula C14H23BrO2Si and a molecular weight of 331.32 g/mol . This compound is primarily used in scientific research and has applications in various fields such as organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
The primary targets of ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane are molecules that can undergo nucleophilic substitution or free radical reactions . The bromo group (Br) in the compound can act as a leaving group, making the molecule a potential alkylating agent. Alkylating agents are used to introduce alkyl groups (chains of carbon and hydrogen atoms) onto other molecules.
Mode of Action
The compound interacts with its targets through two main mechanisms: nucleophilic substitution and free radical reactions . In nucleophilic substitution, the bromo group acts as a leaving group, allowing a nucleophile to replace it . In free radical reactions, the bromo group can leave as a radical, leading to the formation of a carbon-centered radical that can participate in further reactions .
Biochemical Pathways
The compound’s structure suggests it could be used in organic synthesis, particularly in reactions involving the introduction of alkyl groups. It could also be used in the synthesis of polymers,
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-methoxybenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-bromo-5-methoxybenzyl alcohol+tert-butyl(dimethyl)silyl chloride→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl(dimethyl)silyl (TBDMS) group can be removed under mild acidic or basic conditions, making it a useful protecting group in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are used for the removal of the TBDMS group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Deprotected Alcohol: Removal of the TBDMS group yields 2-bromo-5-methoxybenzyl alcohol.
Scientific Research Applications
Organic Synthesis:
Protecting Group Chemistry: The TBDMS group is commonly used as a protecting group for alcohols due to its stability and ease of removal.
Alkylating Agent: The bromo group can act as a leaving group, making the compound useful for introducing alkyl groups onto other molecules.
Medicinal Chemistry:
Biomolecule Conjugation: The compound can be used to attach various biomolecules, such as drugs or peptides, to other molecules or surfaces, facilitating targeted drug delivery and diagnostics.
Materials Science:
Polymer Synthesis: The TBDMS group can be used as a protecting group during polymer synthesis, allowing for controlled modification of the polymer structure.
Comparison with Similar Compounds
- (2-Bromo-5-methoxybenzyl)oxy(trimethyl)silane
- (2-Bromo-5-methoxybenzyl)oxy(tert-butyldiphenyl)silane
Comparison:
- Protecting Group Efficiency: The TBDMS group in ((2-Bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane offers a balance between stability and ease of removal compared to other silyl protecting groups.
- Reactivity: The presence of the bromo group makes this compound a versatile intermediate for further functionalization, which may not be as pronounced in similar compounds.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrO2Si/c1-14(2,3)18(5,6)17-10-11-9-12(16-4)7-8-13(11)15/h7-9H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKOUBOYIZXRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
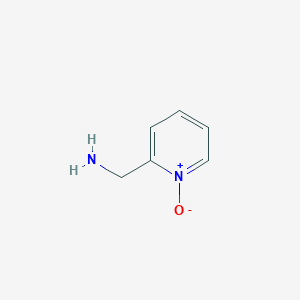
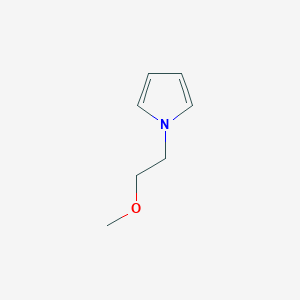
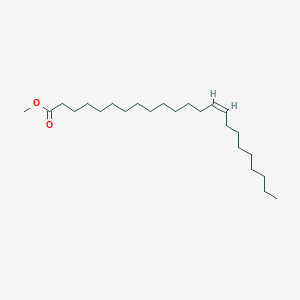
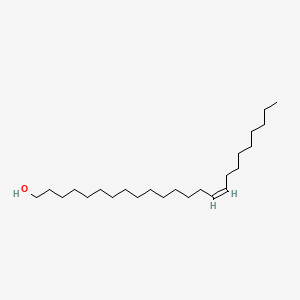
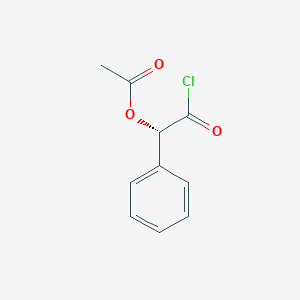
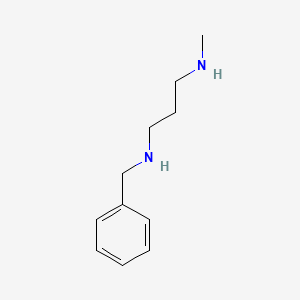
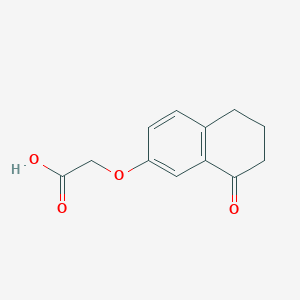
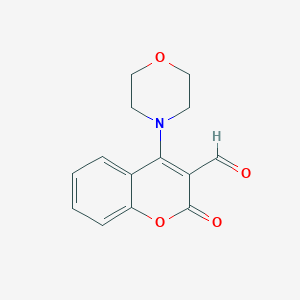
![1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol](/img/structure/B3142683.png)
